Cas no 2171629-51-7 (3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-({2-[3-(Benzyloxy)phenyl]ethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized chemical compound designed for applications in peptide synthesis and organic chemistry. Its structure incorporates both a benzyloxy-protected phenolic group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it particularly useful for selective deprotection strategies in multi-step syntheses. The compound’s dual functionality allows for controlled reactivity, facilitating precise modifications in complex molecular frameworks. Its stability under standard conditions and compatibility with solid-phase peptide synthesis (SPPS) techniques enhance its utility in research and pharmaceutical development. This reagent is valued for its role in constructing tailored peptide sequences and advanced intermediates with high selectivity.
3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171629-51-7 structure
Product name:3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171629-51-7
MF:C34H32N2O6
Molecular Weight:564.627689361572
CID:5992282
PubChem ID:165574691

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1539237
    • 3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171629-51-7
    • インチ: 1S/C34H32N2O6/c37-32(38)20-31(33(39)35-18-17-23-11-8-12-25(19-23)41-21-24-9-2-1-3-10-24)36-34(40)42-22-30-28-15-6-4-13-26(28)27-14-5-7-16-29(27)30/h1-16,19,30-31H,17-18,20-22H2,(H,35,39)(H,36,40)(H,37,38)
    • InChIKey: SDZPKYMQTXMPKJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCCC1C=CC=C(C=1)OCC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 564.22603674g/mol
  • 同位素质量: 564.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 42
  • 回転可能化学結合数: 13
  • 複雑さ: 869
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.4
  • トポロジー分子極性表面積: 114Ų

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1539237-10.0g
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
10g
$14487.0 2023-06-05
Enamine
EN300-1539237-5.0g
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
5g
$9769.0 2023-06-05
Enamine
EN300-1539237-0.05g
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539237-0.1g
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539237-0.5g
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1539237-10000mg
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
10000mg
$14487.0 2023-09-26
Enamine
EN300-1539237-1000mg
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
1000mg
$3368.0 2023-09-26
Enamine
EN300-1539237-2500mg
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539237-500mg
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1539237-50mg
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171629-51-7
50mg
$2829.0 2023-09-26

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Introduction to 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171629-51-7)

3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171629-51-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential applications in drug discovery and therapeutic development. Its unique structural features, characterized by a combination of benzyloxy and fluoren-9-yl substituents, make it a promising candidate for further investigation in various biological and chemical contexts.

The molecular structure of this compound encompasses multiple functional groups, including carbamoyl and methoxycarbonyl moieties, which are commonly found in biologically active molecules. These groups contribute to the compound's reactivity and potential interactions with biological targets. The presence of the benzyloxy group, in particular, is noteworthy as it is often used in medicinal chemistry to enhance solubility and metabolic stability, while the fluoren-9-yl moiety is recognized for its ability to improve binding affinity and selectivity in drug design.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structure of 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid suggests that it may have applications in the treatment of neurological disorders, cancer, and inflammatory conditions. For instance, the carbamoyl group is frequently incorporated into molecules designed to interact with enzymes and receptors involved in these diseases. Additionally, the methoxycarbonyl group can serve as a protective group during synthesis and may play a role in enhancing the compound's pharmacokinetic properties.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of protective groups and selective reactions is crucial in constructing the complex framework of this molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluoren-9-yl moiety efficiently. These methods not only enhance the synthetic efficiency but also contribute to the overall quality of the final product.

Evaluation of the biological activity of 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has been conducted using both in vitro and in vivo models. Preliminary studies have shown promising results in terms of binding affinity to specific targets and modulating relevant biological pathways. For example, research indicates that this compound may interact with enzymes involved in cancer cell proliferation, potentially leading to its development as an anticancer agent. Furthermore, its ability to modulate inflammatory pathways has been observed in preclinical studies, suggesting its potential use in treating inflammatory diseases.

The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly investigated. Studies have demonstrated that it exhibits favorable solubility and metabolic stability, which are essential characteristics for any drug candidate. The presence of the benzyloxy group contributes to improved solubility, while the methoxycarbonyl group enhances metabolic stability. These properties are crucial for ensuring that the compound remains effective throughout its intended biological half-life.

In conclusion, 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171629-51-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the discovery and treatment of various diseases.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd